Clinical Evidence: Bucolome Demonstrates 0% Hyperuricemia Incidence in Alternate-Day Therapy, Outperforming Benzbromarone and Probenecid
In a clinical study evaluating alternate-day hypo-uricaemic therapy, Bucolome demonstrated a significantly lower incidence of hyperuricemia (serum uric acid > 7 mg/100 mL) compared to other uricosuric agents. The incidence was 0% for Bucolome, 20% for probenecid, and 25.0% for benzbromarone [1]. This direct comparison highlights Bucolome's superior efficacy in maintaining target serum urate levels under a reduced dosing schedule.
| Evidence Dimension | Incidence of hyperuricemia (serum uric acid > 7 mg/100 mL) |
|---|---|
| Target Compound Data | 0% |
| Comparator Or Baseline | Benzbromarone: 25.0%; Probenecid: 20% |
| Quantified Difference | Bucolome incidence is 25.0 percentage points lower than benzbromarone and 20 percentage points lower than probenecid |
| Conditions | Alternate-day therapy in gout patients; Study: TREATMENT OF GOUT WITH ALTERNATE-DAY HYPO-URICAEMIC DRUGS (Rheumatology, 1978) |
Why This Matters
For research requiring a uricosuric agent with a proven high-efficacy profile under non-daily dosing, Bucolome provides a quantifiable advantage over benzbromarone and probenecid.
- [1] TREATMENT OF GOUT WITH ALTERNATE-DAY HYPO-URICAEMIC DRUGS. Rheumatology, Volume 17, Issue 3, 1 August 1978, Pages 143–149. View Source
